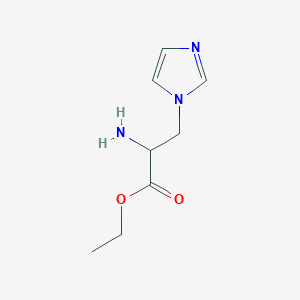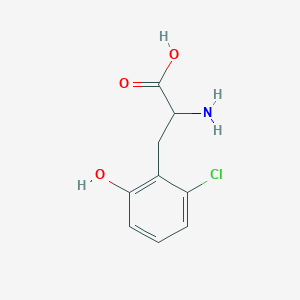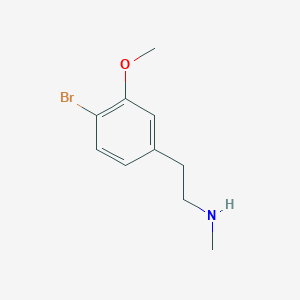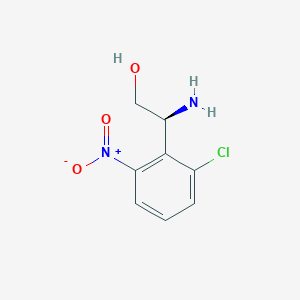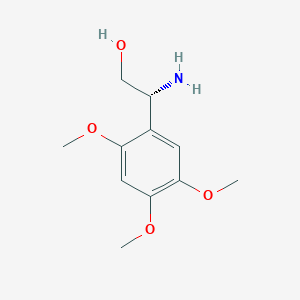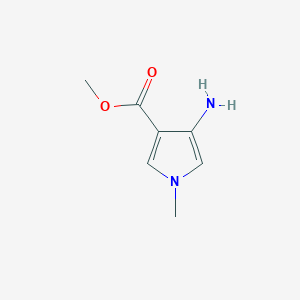
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes or ketones, under acidic or basic conditions.
Alkylation: The imidazole ring is then alkylated with 2-ethyl groups using alkyl halides in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is subjected to amination with methylamine to introduce the methylamino group.
Esterification: Finally, the compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The compound may also modulate signaling pathways and biochemical processes within cells.
類似化合物との比較
Similar Compounds
Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate: Lacks the 2-ethyl substituent on the imidazole ring.
Ethyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Contains an ethyl ester instead of a methyl ester.
Methyl 4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate: Contains a methyl substituent instead of an ethyl substituent on the imidazole ring.
Uniqueness
Methyl 4-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both the 2-ethyl and methylamino groups provides distinct properties that differentiate it from other similar compounds.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 4-(2-ethylimidazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-10-13-6-8-14(10)7-5-9(12-2)11(15)16-3/h6,8-9,12H,4-5,7H2,1-3H3 |
InChIキー |
NTXKRTMRXRAQEG-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CCC(C(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)



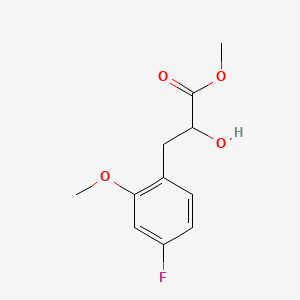
![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
